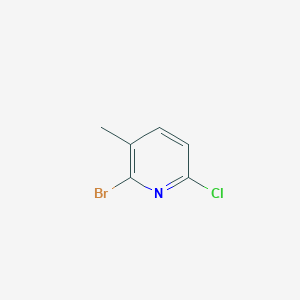

2-Bromo-6-chloro-3-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and functional materials. chemicalbook.comgoogle.com Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. sigmaaldrich.com The nitrogen atom within the pyridine ring not only influences the molecule's basicity and solubility but also provides a handle for regioselective functionalization, making pyridine derivatives highly sought-after intermediates in the synthesis of complex molecular architectures. chemicalbook.com

Overview of Dihalogenated Pyridines as Versatile Synthetic Intermediates

Dihalogenated pyridines, compounds bearing two halogen atoms on the pyridine ring, represent a particularly versatile class of synthetic intermediates. The differential reactivity of the halogen substituents, often a result of their position on the ring and the nature of the halogen itself (e.g., bromine vs. chlorine), allows for selective transformations. This selective reactivity is a cornerstone of modern cross-coupling chemistry, enabling the sequential introduction of different substituents onto the pyridine core. This step-wise functionalization is crucial for the efficient construction of highly substituted and complex target molecules.

Research Trajectories for 2-Bromo-6-chloro-3-methylpyridine within Advanced Heterocyclic Chemistry

This compound (CAS No. 867377-03-5) has garnered attention as a valuable building block in advanced heterocyclic chemistry. Its trifunctional nature, featuring a bromine atom, a chlorine atom, and a methyl group on the pyridine scaffold, offers multiple points for chemical modification. Research efforts are directed towards leveraging the distinct reactivity of the bromo and chloro substituents to achieve selective functionalization. This allows for the strategic construction of more complex pyridine-containing molecules with potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the methyl group further influences the electronic properties and steric environment of the molecule, adding another layer of control and potential for derivatization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUAZVCUPGVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697210 | |

| Record name | 2-Bromo-6-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867377-03-5 | |

| Record name | 2-Bromo-6-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Chloro 3 Methylpyridine

Strategies for Regioselective Halogenation of Pyridine (B92270) Derivatives

The introduction of halogen atoms at specific positions on the pyridine ring is a critical step in the synthesis of 2-bromo-6-chloro-3-methylpyridine. The inherent electronic properties of the pyridine ring often make direct and selective halogenation challenging. However, several strategies have been developed to overcome these hurdles.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision. wikipedia.org

For the synthesis of pyridine derivatives, various functional groups can act as DMGs, including amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org The choice of the organolithium reagent, typically n-butyllithium or sec-butyllithium, and the reaction conditions are crucial for achieving high yields and selectivity. baranlab.org While traditionally applied to anilines and benzylamines, DoM has been extended to a wide range of substrates, including pyridine derivatives. wikipedia.org The use of sterically hindered metal-amide bases has also proven effective for the metalation of various (hetero)arenes. researchgate.net

N-Oxide Mediated Halogenation Approaches

Pyridine N-oxides are versatile intermediates that facilitate the regioselective halogenation of the pyridine ring, particularly at the 2- and 4-positions. nih.govacs.org The N-oxide group activates the pyridine ring towards electrophilic attack and can also direct nucleophilic substitution. researchgate.net

A common strategy involves the deoxygenative nucleophilic halogenation of pyridine N-oxides. researchgate.net This process requires activation of the N-oxide with a strong electrophile, followed by the addition of a halide anion. researchgate.net Subsequent elimination furnishes the 2-halo-substituted pyridine. researchgate.net Various reagents, such as phosphorus oxyhalides (POX₃), thionyl chloride (SOCl₂), and oxalyl chloride, can be employed for this transformation. acs.orgresearchgate.net The regioselectivity of these reactions is often excellent, with the halogen being incorporated at the more electron-deficient side of the pyridine ring. researchgate.net

Halogenation via Zincke Imine Intermediates

A more recent and innovative approach to pyridine halogenation involves the use of Zincke imine intermediates. nsf.govchemrxiv.orgchemrxiv.org This method provides a powerful tool for the 3-selective halogenation of pyridines, a traditionally challenging transformation. nih.govresearchgate.netchemrxiv.org

The process begins with the ring-opening of a pyridine derivative to form a reactive acyclic azatriene intermediate, known as a Zincke imine. nsf.govchemrxiv.orgchemrxiv.org This transformation temporarily converts the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution with halogenating agents like N-halosuccinimides. chemrxiv.org Following halogenation, the ring is closed to afford the 3-halopyridine. nsf.govchemrxiv.org Mechanistic studies have revealed that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. nsf.govnih.gov This one-pot protocol is applicable to a diverse range of substituted pyridines and has been successfully used for the late-stage halogenation of complex molecules. chemrxiv.orgnih.gov

Functional Group Interconversion Pathways for Pyridine Halides

Once a halogenated pyridine is obtained, functional group interconversions can be employed to introduce the desired substitution pattern, such as that found in this compound.

Halogen Exchange Reactions for Positional Selectivity

Halogen exchange reactions, often referred to as "Finkelstein reactions" in the context of alkyl halides, provide a means to replace one halogen atom with another. frontiersin.orgyoutube.com While direct nucleophilic substitution is challenging on aryl halides, metal-catalyzed processes have enabled efficient halogen exchange in these systems. frontiersin.org These reactions are crucial for accessing specific haloarenes that may be difficult to prepare directly. For instance, an aryl bromide can be converted to an aryl iodide, or vice versa, to modulate reactivity for subsequent cross-coupling reactions. frontiersin.org Theoretical studies have been conducted to understand the mechanisms of halogen exchange reactions. rsc.org In the context of dihalopyridines, selective halogen exchange can be a valuable tool for achieving the desired 2-bromo-6-chloro substitution pattern. zenodo.org

Synthesis from Pyridine Precursors with Pre-existing Substituents

An alternative and often more direct approach to this compound involves starting with a pyridine precursor that already contains one or more of the required substituents. For example, a commercially available substituted pyridine can be further functionalized to introduce the remaining bromo and chloro groups.

A plausible synthetic route could start from 2-amino-3-methylpyridine. Diazotization of the amino group in the presence of bromide ions (Sandmeyer reaction) would yield 2-bromo-3-methylpyridine. Subsequent chlorination at the 6-position, potentially via an N-oxide intermediate or a directed metalation strategy, would lead to the final product. Another approach could involve starting with a dihalopyridine and introducing the methyl group. For instance, 2,6-dibromopyridine (B144722) could undergo a regioselective metal-halogen exchange followed by reaction with an electrophilic methyl source. georgiasouthern.edu The remaining bromo group at the 2-position and the newly introduced functionality could then be manipulated to achieve the desired this compound. The synthesis of various substituted bromopyridines, such as 2-methyl-3-bromopyridine and 2,5-dibromo-3-methylpyridine, has been reported in the literature, providing a foundation for such multi-step syntheses. google.comgoogle.com

Multi-Step Synthesis Design and Optimization

The industrial production of this compound necessitates the development of synthetic routes that are not only high-yielding but also cost-effective and scalable. Research has primarily focused on multi-step pathways that allow for precise control over the introduction of substituents onto the pyridine ring.

The synthesis of this compound is a critical process for manufacturing a variety of agrochemicals and pharmaceuticals. A common and logical approach to synthesizing this compound involves a multi-step sequence starting from more readily available precursors. One of the most prominent methods is the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring to a halide.

A plausible and efficient synthetic route begins with a substituted aminopyridine. For instance, the synthesis can be initiated from 2-amino-3-methylpyridine. This starting material would first undergo chlorination to introduce the chloro group at the 6-position, yielding the key intermediate, 2-amino-6-chloro-3-methylpyridine. The synthesis of this intermediate is a critical step, and various methods have been explored for the selective chlorination of aminopyridines.

Once 2-amino-6-chloro-3-methylpyridine is obtained, the subsequent and final key transformation is the replacement of the amino group with a bromine atom. The Sandmeyer reaction is exceptionally well-suited for this purpose. google.com This reaction involves the diazotization of the amino group with a reagent like sodium nitrite (B80452) in an acidic medium, typically at low temperatures, to form a diazonium salt. This unstable intermediate is then treated with a copper(I) bromide catalyst to yield the final this compound product.

For a process to be considered scalable, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification of the final product are paramount. The Sandmeyer reaction, while a classic transformation, requires careful control of temperature and the handling of potentially unstable diazonium salts, which can pose challenges in large-scale industrial production. google.com Therefore, continuous process improvements are often sought to ensure safety and efficiency.

An alternative, though potentially less selective, route could involve starting with 2,6-dichloro-3-methylpyridine (B1299082) and attempting a selective bromination. However, achieving high regioselectivity in the bromination of a di-substituted pyridine ring can be challenging, often leading to a mixture of products that require extensive purification.

The optimization of reaction conditions is a crucial aspect of developing a robust and economically viable synthesis for this compound. The focus of these investigations is typically on the most challenging or critical steps of the synthesis, such as the Sandmeyer reaction. Key parameters that are systematically varied and studied include the choice of reagents, solvents, temperature, and reaction time.

In the context of the Sandmeyer bromination of 2-amino-6-chloro-3-methylpyridine, the yield can be significantly influenced by several factors. The diazotization step requires low temperatures, typically between -10°C and 5°C, to ensure the stability of the diazonium salt. The choice of the acidic medium, such as hydrobromic acid or a mixture of sulfuric acid and hydrobromic acid, can also impact the reaction's efficiency. google.com

The subsequent decomposition of the diazonium salt with copper(I) bromide is the core of the Sandmeyer reaction. The concentration and purity of the copper catalyst are critical for achieving high yields. Furthermore, the solvent system can play a significant role in the reaction outcome.

To illustrate the impact of reaction conditions on yield, the following table presents data from the synthesis of a closely related compound, 2-bromopyridine (B144113), via a Sandmeyer-type reaction. This data showcases how modifications in the acid medium and temperature can affect the final yield.

| Entry | Acid Medium | Diazotization Temperature | Reaction Time (hours) | Yield (%) | Reference |

| 1 | HBr (48%) | -10°C | 2 | 76.3 | google.com |

| 2 | HBr/H₂SO₄ | -5°C to -10°C | 1.5 | 90.6 | google.com |

| 3 | HBr/HCl | -5°C | 2.5 | 88.7 | google.com |

| 4 | HBr (excess) | -10°C | 2.3 | 88.2 | google.com |

Note: The data in this table is for the synthesis of 2-bromopyridine and is presented for illustrative purposes to demonstrate the principles of reaction optimization.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloro 3 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine (B92270) Halides

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying halogenated pyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.compressbooks.pub The subsequent expulsion of a halide ion restores the aromaticity of the ring. pressbooks.pubwikipedia.org The feasibility and regioselectivity of these reactions are heavily influenced by the nature of the substituents on the pyridine ring. numberanalytics.com

Chemoselective Halogen Displacement on Dihalogenated Pyridines

In dihalogenated pyridines like 2-bromo-6-chloro-3-methylpyridine, the position of nucleophilic attack is highly selective. The pyridine nitrogen atom is strongly electron-withdrawing, which significantly reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack. In the case of 2,6-dihalopyridines, substitution preferentially occurs at the C2 and C6 positions.

Influence of Substituents on SNAr Reaction Pathways

The substituents on the pyridine ring play a critical role in directing the course of SNAr reactions.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group through its inductive effect. This lowers the electron density of the entire ring, particularly at the α (C2, C6) and γ (C4) positions, thereby activating them towards nucleophilic attack. This inherent electronic property is the primary reason why pyridyl halides are significantly more reactive in SNAr reactions than their benzene (B151609) analogues. pressbooks.pubwikipedia.org

Methyl Group (at C3): The 3-methyl group is an electron-donating group (EDG). numberanalytics.com EDGs generally deactivate aromatic rings towards nucleophilic attack by increasing the electron density. numberanalytics.com However, in this compound, its deactivating effect is overridden by the strong activation provided by the ring nitrogen. The methyl group's position at C3 has a modest electronic influence on the C2 and C6 positions. Furthermore, it can exert a minor steric effect on the adjacent C2 position, potentially influencing the approach of bulky nucleophiles, although this effect is generally less significant than the electronic control.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the differential reactivity of its two halogen atoms.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is one of the most widely used methods for forming C-C bonds. libretexts.orgnih.govcdnsciencepub.comorganic-chemistry.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.govacs.org For a substrate like this compound, the Suzuki-Miyaura reaction can be performed selectively.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 100 |

| Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 |

| Pd2(dba)3 / FcPPh2 | K3PO4 | Dioxane/H2O | 100 |

This table presents typical conditions and is not exhaustive. Actual conditions may vary based on specific substrates and desired outcomes.

The key to the synthetic utility of this compound in cross-coupling reactions lies in the different reactivities of the carbon-bromine and carbon-chlorine bonds. The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.orgharvard.edu

The relative reactivity of halogens in this step follows the order: I > Br > Cl > F. harvard.eduresearchgate.net This trend is directly related to the carbon-halogen bond dissociation energies (BDEs), with the weaker C-Br bond being easier to break than the stronger C-Cl bond. Consequently, palladium catalysts will selectively undergo oxidative addition at the C2-bromo position, leaving the C6-chloro position untouched under controlled conditions. rsc.org This allows for the selective introduction of an aryl or alkyl group at the C2 position. The resulting 2-substituted-6-chloro-3-methylpyridine can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the C6 position. acs.org

The efficiency of Suzuki-Miyaura coupling is influenced by both steric and electronic factors. rsc.orgrsc.org

Electronic Effects: The electron-deficient nature of the pyridine ring, enhanced by the presence of two halogen atoms, facilitates the initial oxidative addition step. After the first coupling at the C2 position, the introduction of an electron-donating alkyl or aryl group can slightly decrease the reactivity of the remaining C-Cl bond towards a second coupling by increasing the electron density on the ring. acs.org Conversely, an electron-withdrawing substituent would enhance reactivity.

Steric Effects: The 3-methyl group is positioned adjacent to the highly reactive C2-bromo position. While this can introduce some steric hindrance, particularly with bulky boronic esters or sterically demanding phosphine (B1218219) ligands on the palladium catalyst, the effect is generally manageable. nih.gov In some cases, steric hindrance can be beneficial, influencing the selectivity of the reaction. rsc.org For instance, bulky ligands on the palladium catalyst can enhance selectivity for less hindered positions. rsc.org The coordination of the pyridine nitrogen to the palladium center can also inhibit reactivity, an effect that can be modulated by the choice of ligands and reaction conditions. nih.govresearchgate.net

Heck Coupling and Related Olefination Reactions

The Heck reaction, a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, represents a significant tool for the functionalization of pyridines. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective olefination. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables the selective introduction of an olefinic substituent at the 2-position of the pyridine ring.

Research into the Heck-Mizoroki arylation of olefins has demonstrated that high regioselectivity can be achieved using specific palladium catalysts and phosphine ligands. researchgate.net For instance, the use of a Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) catalyst with a phosphine ligand in a DMSO/[bmim][BF₄] solvent system under microwave irradiation has been shown to be effective for the arylation of olefins with aryl halides. researchgate.net While not specific to this compound, these findings are relevant as they establish conditions that could be adapted for its selective olefination. The choice of ligand is crucial; for example, N-heterocyclic carbene (NHC)-pyridine ligands have been used in highly regioselective Heck coupling reactions. researchgate.net

The regioselectivity of the Heck reaction can be influenced by the choice of solvent. For example, using methanol (B129727) as a solvent can promote the ionization of the halide from the arylpalladium halide complex, creating a cationic aryl-Pd species that leads to regioselective olefin insertion at internal carbons. rsc.org Theoretical studies using quantum chemistry have been employed to predict the regioselective outcome of Heck reactions by calculating the relative energies of reaction intermediates. nih.gov

Table 1: Representative Conditions for Heck Coupling of Dihalopyridines

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Selective olefination at the more reactive halide position. |

| Pd₂(dba)₃ | DPPP | Na₂CO₃ | Dioxane | 120 | Arylation of olefins with potential for regioselectivity. researchgate.net |

| PdCl₂ | NHC-Pyridine | Cs₂CO₃ | Toluene | 110 | High regioselectivity in coupling with dihydropyran. researchgate.net |

This table is illustrative and based on general principles of Heck reactions applied to dihalopyridines.

Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira reaction is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org For this compound, the greater reactivity of the C-Br bond allows for selective alkynylation at the C2 position. This reaction is conducted under mild conditions, often at room temperature with a base like an amine, which can also serve as the solvent. wikipedia.org

The standard catalytic system involves a palladium(0) complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and a copper(I) salt like CuI. wikipedia.orglibretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. youtube.com The base is necessary to deprotonate the terminal alkyne. youtube.com

Research has focused on developing more efficient and selective catalyst systems. For instance, palladium catalysts with biarylphosphine ligands, such as 2-(di-tert-butylphosphino)-N-phenylindole (cataCXium Plntb), have shown high efficiency in the coupling of (hetero)aryl bromides. nih.gov Copper-free Sonogashira reactions have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. rsc.org In these systems, a tetradentate Schiff base derived palladium complex has been used as an efficient catalyst for the room-temperature coupling of aryl iodides with alkynes. rsc.org

Table 2: Conditions for Sonogashira Coupling of this compound

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | 2-Alkynyl-6-chloro-3-methylpyridine |

| Pd(OAc)₂ / cataCXium Plntb | None | TMEDA | TMEDA | 80 | High turnover coupling at the bromide position. nih.gov |

| Pd-Salen Complex | None | K₂CO₃ | Isopropanol | Room Temp. | Copper-free coupling of aryl halides. rsc.org |

This table presents typical conditions for Sonogashira reactions, adaptable for this compound.

Kumada and Negishi Coupling for Alkyl/Aryl-Pyridine Syntheses

Kumada and Negishi couplings are effective methods for forming C-C bonds by reacting an organohalide with an organomagnesium (Grignard) reagent (Kumada) or an organozinc reagent (Negishi). These reactions are particularly useful for introducing alkyl or aryl groups onto the pyridine ring of this compound. The selectivity of these reactions on dihalogenated pyridines is often directed towards the more reactive halide.

In the context of dihalopyridines, studies have shown that the site-selectivity can be influenced by the catalyst system. For 2,4-dichloropyridines, a palladium catalyst with a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position, which is typically less reactive. nih.gov This demonstrates that ligand choice can override the inherent reactivity of the C-X bonds. This principle is applicable to Kumada and Negishi couplings of this compound, where a suitable ligand could potentially direct the coupling to the C6-Cl position, although reaction at the C2-Br bond is generally favored.

Research on 2,4-dibromopyridine (B189624) has shown that the use of multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, can switch the arylation site-selectivity from the typical C2 to the atypical C4 position in both Suzuki and Kumada-type reactions. acs.org The Pd/ligand ratio and the presence of stabilizing salts were found to be critical in controlling this selectivity. acs.orgwhiterose.ac.uk

Catalytic Systems and Ligand Effects on Cross-Coupling Selectivity

The selectivity of cross-coupling reactions on dihalogenated heteroarenes like this compound is a subject of intensive research. While the inherent reactivity often favors the C-Br bond over the C-Cl bond, this selectivity can be modulated or even reversed by the choice of catalyst and ligands.

For dihalogenated N-heteroarenes, halides adjacent to the nitrogen are conventionally more reactive. nih.gov However, the use of very sterically hindered ligands can alter this preference. For example, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the position distal to the nitrogen atom in 2,4-dichloropyridines. nih.govnih.gov This effect is attributed to the steric bulk around the metal center, which can make the approach to the more sterically hindered C2 position less favorable. A clear correlation between increased steric congestion of the ligand and increased selectivity for the distal C-Cl site has been observed. nih.gov

Furthermore, the nature of the palladium catalyst itself, whether it is a mononuclear species or a higher-order cluster or nanoparticle, can influence site-selectivity. acs.orgwhiterose.ac.uk Ligand-free conditions, such as the "Jeffery" conditions characterized by simple palladium salts and tetraalkylammonium additives, have been found to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridines. nih.gov The choice of phosphine ligands, such as BrettPhos and RuPhos, has also been shown to provide a wide scope for Pd-catalyzed C-N cross-coupling reactions with functionalized aryl and heteroaryl halides. rsc.org

Table 3: Ligand Effects on Cross-Coupling Selectivity of Dihalopyridines

| Ligand Type | Example Ligand | Typical Outcome | Rationale |

|---|---|---|---|

| Bulky NHC | IPr, IPent | Increased selectivity for the less reactive position (e.g., C4 over C2). nih.govnih.gov | Steric hindrance disfavors oxidative addition at the more crowded position adjacent to nitrogen. |

| Biaryl Phosphine | BrettPhos, RuPhos | Broad scope for C-N coupling, often with high efficiency. rsc.org | Electron-rich and bulky ligands stabilize the catalytic species and promote efficient coupling. |

| No Ligand (Jeffery conditions) | N/A | Can lead to unconventional selectivity (e.g., C4-coupling). nih.gov | May involve the formation of palladium nanoparticles with different catalytic properties. |

C-H Functionalization Strategies for Pyridine Systems

Direct C-H Activation for Introduction of New Functionalities

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. researchgate.net However, the direct and selective functionalization of pyridines is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can deactivate the catalyst. researchgate.netrsc.org

Despite these challenges, several methods for the C-H functionalization of pyridines have been developed. These strategies often target the C2 and C4 positions due to the electronic properties of the pyridine ring. researchgate.net For this compound, the existing substituents would direct C-H activation to the remaining C-H bonds at the C4 and C5 positions. The electronic and steric environment created by the bromo, chloro, and methyl groups would influence the regioselectivity of such reactions.

Transition-metal catalysis is a primary tool for pyridine C-H activation. beilstein-journals.orgthieme-connect.com For instance, iridium-based catalysts with boryl pincer ligands have been investigated for the C-H activation of pyridines. acs.orgchemrxiv.org The mechanism involves the coordination of the pyridine to a Lewis acidic boron center on the ligand, followed by the insertion of the iridium into the C2-H bond. acs.orgchemrxiv.org While these studies focus on unsubstituted or simply substituted pyridines, the principles can be extended to more complex systems. The development of methods for the meta-C-H functionalization of pyridines remains a significant challenge. researchgate.netresearchgate.net

Late-Stage Functionalization of Complex Pyridine Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules, such as drug candidates, by modifying C-H bonds in the final stages of a synthesis. researchgate.net Pyridine and its derivatives are common scaffolds in pharmaceuticals and other bioactive molecules. dovepress.comnih.govrsc.org Therefore, developing LSF methods for pyridines is of high interest.

For a scaffold like this compound, which could be a precursor to more complex structures, LSF would involve the selective functionalization of the C4-H or C5-H bonds. smolecule.comgoogle.com The presence of the halogen atoms provides handles for subsequent cross-coupling reactions after C-H functionalization, allowing for a modular approach to building molecular complexity.

Recent strategies for the LSF of pyridines have focused on overcoming the selectivity challenges posed by the multiple C-H bonds and the coordinating nitrogen atom. researchgate.net Photocatalysis has emerged as a mild and effective method for the LSF of pyridine-containing bioactive molecules. For example, photocatalytic methods have been used for the alkylation and aminoalkylation of drugs containing a pyridine moiety. researchgate.net The development of site-switchable C-H functionalization, where reaction conditions can be tuned to target different positions on the pyridine ring, is also a key area of research. researchgate.net

Other Reactive Transformations

Beyond the more common cross-coupling and nucleophilic substitution reactions, the reactivity profile of this compound also encompasses reduction and functionalization pathways that proceed via intermediates like N-oxides. These transformations offer alternative strategies for modifying the pyridine core.

Reduction Pathways of Halopyridines

The reduction of halopyridines, particularly through catalytic hydrogenation, serves as a primary method for dehalogenation. This process involves the removal of halogen substituents and their replacement with hydrogen atoms, effectively simplifying the molecular structure or preparing precursors for further synthesis. The reaction is typically performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.netresearchgate.net

The selectivity of dehalogenation is a key aspect of this methodology. In molecules containing multiple, different halogen atoms, the reduction rates can vary significantly. Generally, the carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, bromo substituents are reduced more readily than chloro substituents under catalytic hydrogenation conditions. organic-chemistry.org This differential reactivity allows for the selective removal of a bromine atom in the presence of a chlorine atom by carefully controlling the reaction conditions, such as catalyst loading, hydrogen pressure, and reaction time. researchgate.net

For this compound, this selectivity is particularly useful. Mild catalytic hydrogenation is expected to cleave the C-Br bond preferentially, leading to the formation of 6-chloro-3-methylpyridine. Under more forcing or prolonged reaction conditions, both halogen atoms can be removed to yield 3-methylpyridine. These reduction pathways provide access to simpler methyl-substituted pyridines from a more complex dihalogenated starting material.

Table 1: Representative Conditions for Reductive Dehalogenation

| Starting Material | Product(s) | Catalyst | Solvent | Conditions | Outcome | Citation |

|---|---|---|---|---|---|---|

| This compound | 6-Chloro-3-methylpyridine | 10% Pd/C | Methanol, NaOH | H₂ (1 atm), Room Temp. | Selective reduction of the C-Br bond. | researchgate.net, organic-chemistry.org |

| This compound | 3-Methylpyridine | 10% Pd/C | Methanol, NaOH | H₂ (high pressure), Elevated Temp. | Reduction of both C-Br and C-Cl bonds. | researchgate.net, organic-chemistry.org |

Functionalization through N-Oxidation and Subsequent Rearrangement

A versatile method for functionalizing the pyridine ring involves an initial N-oxidation followed by a rearrangement reaction. The formation of a pyridine N-oxide significantly alters the electronic properties of the heterocyclic ring, facilitating reactions that are otherwise difficult to achieve.

N-Oxidation: The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The presence of two electron-withdrawing halogen atoms on the pyridine ring deactivates it towards electrophilic attack, meaning that the N-oxidation of this compound may require stronger oxidizing agents or more forcing conditions compared to unsubstituted pyridine. arkat-usa.orgabertay.ac.uk

Subsequent Rearrangement: Pyridine N-oxides can undergo rearrangement reactions upon treatment with activating agents like acetic anhydride (B1165640) (Ac₂O) or phosphorus oxychloride (POCl₃). scripps.edu This process, often called the Boekelheide rearrangement when using anhydrides, typically results in the introduction of a substituent at the 2- or 4-position of the pyridine ring. acs.org The general mechanism involves the acylation of the N-oxide oxygen, followed by a nucleophilic attack of the counterion (e.g., acetate) on the ring, and subsequent elimination and tautomerization to restore aromaticity. acs.orgyoutube.com

In the case of this compound N-oxide, the 2- and 6-positions are already substituted by halogens. Therefore, rearrangement is anticipated to occur primarily at the C-4 position, which is electronically activated by the N-oxide group. For instance, reaction with acetic anhydride would be expected to yield 4-acetoxy-2-bromo-6-chloro-3-methylpyridine, which can then be hydrolyzed to the corresponding 4-hydroxypyridine (B47283) derivative. This two-step sequence allows for the regioselective introduction of an oxygen-based functional group onto the heavily substituted pyridine core.

Table 2: Representative Conditions for N-Oxidation and Rearrangement

| Step | Starting Material | Reagents | Product | Conditions | Purpose | Citation |

|---|---|---|---|---|---|---|

| 1 | This compound | m-CPBA or H₂O₂/Acetic Acid | This compound N-oxide | CH₂Cl₂, Room Temp. | Formation of the N-oxide intermediate. | arkat-usa.org |

| 2 | This compound N-oxide | Acetic Anhydride (Ac₂O) | 4-Acetoxy-2-bromo-6-chloro-3-methylpyridine | Heat (e.g., 100-140 °C) | Rearrangement to introduce a functional group at C4. | acs.org, scripps.edu |

Role as a Key Building Block in Medicinal Chemistry Research

In medicinal chemistry, substituted pyridines are integral components of numerous pharmaceutical drugs and are widely investigated for their potential therapeutic applications. researchgate.net Halogenated pyridine derivatives, in particular, are recognized as critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), facilitating the creation of the active components in medicines. pharmanoble.com

This compound functions as a foundational precursor for the synthesis of more complex drug candidates. The presence of both bromo and chloro substituents allows for sequential, site-selective reactions, such as cross-coupling and nucleophilic substitution, which are pivotal in building the intricate molecular frameworks of modern APIs. While specific APIs derived directly from this compound are often proprietary, the utility of related bromo-chloro heterocycles is well-documented. For instance, 6-bromo-3-chlorophenylmethyl-2-methoxy-quinoline, a structurally related compound, serves as a key intermediate in the synthesis of antituberculosis agents, highlighting the role of such halogenated scaffolds in developing potent medicines. google.com The general class of chloro-bromo-methylpyridines are considered crucial intermediates for preparing various drugs. pipzine-chem.com

The development of novel therapeutic agents often involves the combination of different heterocyclic systems into a single molecule to explore new chemical space and biological activities. mdpi.com this compound is an ideal starting point for such endeavors. Its reactive sites can be used to construct fused ring systems or to link the pyridine core to other pharmacophores. Research has shown that combining pyridine and chromene scaffolds can yield hybrid molecules with promising potential for treating neurodegenerative diseases. mdpi.com Pyridine derivatives are also widely used as ligands and are involved in a broad range of biological applications, including antiviral and antimalarial agents. researchgate.net The versatility of this building block enables chemists to synthesize libraries of new pyridine-based derivatives for biological screening.

Pyridine and its analogues have been extensively explored for their anti-inflammatory and antimicrobial properties. researchgate.net The development of new drugs in these therapeutic areas often relies on intermediates that can be readily modified. This compound serves this purpose effectively. For example, derivatives of 3-hydroxypyridine (B118123), which can be synthesized from precursors like 2-bromo-6-methylpyridine, are investigated as inhibitors of PDE4, a target for treating cardiovascular inflammatory diseases. nih.gov Furthermore, the synthesis of β-lactam heterocycles, such as azetidinones, which are known to possess powerful antibacterial and anti-inflammatory activity, often starts from functionalized heterocyclic amines that can be prepared from halogenated pyridine precursors. mdpi.com

Table 1: Summary of Medicinal Chemistry Applications

| Application Area | Role of this compound | Potential Therapeutic Targets |

|---|---|---|

| API Synthesis | Serves as a key intermediate and versatile building block. pipzine-chem.compharmanoble.com | Tuberculosis, various others. google.com |

| Novel Heterocycles | Precursor for fused heterocyclic systems. mdpi.com | Neurodegenerative diseases, viral infections. mdpi.comresearchgate.net |

| Drug Intermediates | Foundation for developing specific drug classes. | Anti-inflammatory agents, antimicrobials. researchgate.netnih.govmdpi.com |

Utility in Agrochemical Innovation and Development

The pyridine framework is not only vital in pharmaceuticals but also plays a significant role in modern agriculture. Many substituted pyridines are involved in bioactivities that have applications as agricultural products. researchgate.net Compounds like 2-methyl-3-bromopyridine are important intermediates for the production of agricultural chemicals. google.com

This compound is a valuable intermediate for the agrochemical industry. pipzine-chem.com The synthesis of many advanced pesticides relies on the chemical modification of a core heterocyclic structure. The bromo- and chloro- groups on this pyridine derivative allow for the introduction of various functional groups necessary for pesticidal activity. This compound is part of a larger class of halogenated picolines (methylpyridines) that are essential starting materials for major crop-protection products, including those based on trifluoromethylpyridine (TFMP). nih.gov

The development of effective and selective herbicides and fungicides is a continuous goal in agrochemical research. Pyridine derivatives are frequently used to create these agents. researchgate.netpipzine-chem.com The core structure of 3-hydroxypyridine, which is related to the title compound, is an integral part of Nikkomycin Z, a potent natural fungicide. nih.govresearchgate.net This demonstrates the inherent potential of this chemical scaffold in creating agents that can protect crops from fungal pathogens. By using this compound as a starting material, chemists can design and synthesize novel candidates for herbicidal and fungicidal screening programs.

Table 2: Summary of Agrochemical Applications

| Application Area | Role of this compound | Target Pests/Diseases |

|---|---|---|

| Pesticide Formulation | Key intermediate for complex agrochemicals. pipzine-chem.com | General pests. |

| Fungicide Synthesis | Precursor for molecules with fungicidal potential. nih.govresearchgate.net | Fungal pathogens. nih.govresearchgate.net |

| Herbicide Synthesis | Starting material for developing new herbicidal agents. researchgate.netpipzine-chem.com | Unwanted plant species. |

Contributions to Environmentally Conscious Agrochemicals

The pyridine ring is a core structural motif in numerous highly effective agrochemicals, particularly insecticides. Many modern pesticides are designed to be more selective and have improved environmental profiles compared to older, broad-spectrum agents. In this context, this compound emerges as a valuable intermediate for the synthesis of next-generation agrochemicals.

The development of environmentally conscious agrochemicals focuses on creating molecules that are highly effective against target pests while exhibiting lower toxicity to non-target organisms and degrading more readily in the environment. The structural framework of this compound provides a robust scaffold that can be elaborated into complex active ingredients. For instance, the (6-chloro-3-pyridyl)methyl moiety is a cornerstone of the neonicotinoid class of insecticides, which are known for their systemic action and effectiveness. google.comnih.goviaea.org Synthetic pathways to these and other novel agrochemicals can utilize precursors like this compound to introduce the essential pyridine core.

Furthermore, derivatives of 3-hydroxypyridine have been identified as integral components of potent fungicides and insecticides like Nikkomycin Z. researchgate.netnih.gov The strategic placement of reactive halogen handles on this compound allows for its conversion into a wide array of substituted pyridines, including those with hydroxyl or other functional groups necessary for biological activity. This versatility enables its use in creating libraries of new compounds for screening, accelerating the discovery of safer and more effective crop protection agents.

Table 1: Examples of Pyridine-Based Agrochemicals and Relevant Precursors

| Compound Name | Compound Type | Relevance |

|---|---|---|

| Imidacloprid | Neonicotinoid Insecticide | Contains the (6-chloro-3-pyridyl)methyl core, a structure accessible from precursors like this compound. google.comnih.gov |

| Acetamiprid | Neonicotinoid Insecticide | Also based on the (6-chloro-3-pyridyl)methyl scaffold, highlighting the importance of this structural class. google.comiaea.org |

| Thiacloprid | Neonicotinoid Insecticide | Another example demonstrating the utility of the 6-chloropyridine moiety in insecticide design. google.com |

| Nikkomycin Z | Fungicide, Insecticide | Contains a 3-hydroxypyridine core, a type of derivative that can be synthesized from halogenated pyridine precursors. researchgate.netnih.gov |

| Fluxapyroxad | Fungicide (SDHI) | A modern fungicide containing a pyrazole-carboxamide structure, often used in combination with other heterocyclic compounds. google.com |

Applications in Material Science and Functional Molecules

The unique electronic and structural properties of the pyridine ring make it a valuable component in the design of advanced functional materials. This compound, with its multiple reactive sites, serves as an exemplary building block for integrating these properties into polymers, metal complexes, and organic electronic materials.

Integration into Polymers and Coatings for Enhanced Properties

The incorporation of pyridine units into polymer structures is a known strategy for enhancing material properties. Introducing pyridine moieties into polymer backbones, such as those of polyimides, can significantly increase their thermal stability, as measured by the glass transition temperature (Tg), and improve their solubility in common solvents. royalsocietypublishing.orgresearchgate.net While direct polymerization of this compound is not a primary application, its di-halogenated nature makes it an excellent candidate for "grafting" reactions. nih.gov

In this approach, the compound can be chemically bonded onto a pre-existing polymer backbone through reactions at its chloro and/or bromo positions. mdpi.comnih.govresearchgate.net This modification can impart desirable characteristics to commodity or specialty polymers, including:

Enhanced Thermal Stability: The rigid aromatic structure of the pyridine ring can stiffen the polymer chains, leading to higher decomposition temperatures. royalsocietypublishing.orgrsc.orgnih.gov

Improved Chemical Resistance: The stable pyridine ring can protect the polymer backbone from chemical attack.

Adhesion and Coating Performance: The polar nitrogen atom can improve adhesion to surfaces, making it useful for advanced coatings.

Metal Coordination Sites: The grafted pyridine units can act as ligands, allowing the polymer to chelate metal ions. This can be used to create polymer-supported catalysts or materials with specific optical or magnetic properties.

Table 2: Potential Enhancements in Polymers via Pyridine Grafting

| Property | Mechanism of Enhancement | Potential Application |

|---|---|---|

| Thermal Stability | Introduction of rigid aromatic rings into the polymer structure. royalsocietypublishing.org | High-performance plastics for electronics, aerospace. |

| Solubility | Increased dipole-dipole interactions due to the polar pyridine nitrogen. royalsocietypublishing.org | Improved processability for creating films and fibers. |

| Fluorescence | Incorporation of a fluorophore unit into a polymer network. mdpi.com | Sensors, bio-imaging, light-emitting devices. |

| Antimicrobial Activity | The pyridine moiety itself can exhibit biological activity. mdpi.com | Active packaging, medical device coatings. |

Ligand Design for Coordination Chemistry and Metal Complexes

Substituted pyridines are fundamental components in the field of coordination chemistry, acting as ligands that bind to metal ions to form complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry. This compound is a particularly useful precursor for the synthesis of complex, multi-dentate ligands due to the differential reactivity of its C-Br and C-Cl bonds.

This allows for selective, stepwise reactions, such as sequential cross-coupling, to build sophisticated ligand architectures. A primary application is in the synthesis of bipyridine (bpy) and terpyridine (tpy) ligands. mdpi.comdepaul.edu These are among the most widely used chelating ligands, forming stable complexes with a vast range of transition metals, including ruthenium, copper, and palladium. up.ac.zamdpi.comnih.gov For example, a Suzuki or Stille coupling reaction could be performed selectively at the more reactive C-Br position, followed by a different coupling reaction at the C-Cl position to generate an unsymmetrically substituted bipyridine.

These tailored ligands can fine-tune the electronic, steric, and photophysical properties of the resulting metal complexes, which are used in:

Homogeneous Catalysis: Where the ligand structure influences the activity and selectivity of the metal catalyst.

Supramolecular Chemistry: Building large, self-assembled structures. depaul.edu

Photovoltaics and LEDs: As components of light-absorbing or light-emitting molecules. nih.gov

Table 3: Ligand Synthesis Potential of this compound

| Target Ligand Type | Synthetic Strategy | Resulting Metal Complex Application |

|---|---|---|

| Substituted Monodentate Pyridines | Substitution of one or both halogens with functional groups (e.g., phosphines, amines). | Catalysis, basic coordination studies. up.ac.za |

| Unsymmetrical Bipyridines | Sequential cross-coupling reactions exploiting different halogen reactivity. mdpi.com | Photoredox catalysis, luminescent materials. nih.gov |

| Aminopyridine Ligands | Nucleophilic substitution of halogens with primary or secondary amines. georgiasouthern.edu | Stabilization of extended metal atom chains (EMACs). georgiasouthern.edu |

| Scaffolded Polydentate Ligands | Coupling of the pyridine unit to a larger molecular framework via its halogen sites. | Biomimetic modeling of metalloenzymes. mdpi.com |

Development of Advanced Organic Materials

The development of advanced organic materials for electronics and photonics often relies on molecules with extensive π-conjugated systems and tunable electronic properties. Pyridine derivatives are frequently incorporated into these systems to modulate properties like electron affinity, charge transport, and luminescence. This compound serves as a key building block for creating such functional molecules. achemblock.com

Through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the bromine and chlorine atoms can be replaced by various aryl, vinyl, or alkynyl groups. This allows for the construction of larger, well-defined π-conjugated structures. The electron-deficient nature of the pyridine ring, further influenced by the chloro-substituent, makes these derivatives promising candidates for:

Organic Light-Emitting Diodes (OLEDs): As components of electron-transport layers (ETL) or as part of the emissive host or dopant materials. The pyridine moiety can help balance charge injection and transport, leading to more efficient devices. google.comgoogle.commdpi.com

Nonlinear Optical (NLO) Materials: Materials that interact with intense light to produce light of new frequencies (e.g., second-harmonic generation). youtube.com The combination of electron-donating and electron-withdrawing groups on a π-conjugated backbone, which can be constructed using pyridine derivatives, is a common design strategy for high-performance NLO materials. rsc.orgjhuapl.eduwikipedia.orgresearchgate.net

The ability to selectively functionalize this compound at two different positions provides a powerful tool for molecular engineering, enabling the synthesis of complex organic materials with precisely tailored optoelectronic properties.

Conclusion

2-Bromo-6-chloro-3-methylpyridine is a prime example of a strategically designed building block that offers significant advantages in modern organic synthesis. Its dihalogenated nature, coupled with the presence of a methyl group, provides a platform for selective and sequential functionalization. This allows for the efficient construction of complex, highly substituted pyridine (B92270) derivatives that are of interest in medicinal chemistry, agrochemistry, and potentially materials science. As the demand for novel and diverse molecular architectures continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for new discoveries and innovations in the chemical sciences.

Spectroscopic and Computational Approaches in 2 Bromo 6 Chloro 3 Methylpyridine Research

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and elucidating the precise structural features of 2-bromo-6-chloro-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Studies for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the atomic connectivity within the this compound molecule. Through ¹H and ¹³C NMR, the hydrogen and carbon frameworks can be definitively established.

In the ¹H NMR spectrum, the protons of the methyl group (–CH₃) typically present as a singlet. The two protons on the pyridine (B92270) ring, being in different chemical environments, would appear as distinct signals, often as doublets due to spin-spin coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effects of the adjacent halogen atoms and the ring nitrogen.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each of the six carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the electronegative bromine and chlorine atoms (C-2 and C-6, respectively) are shifted to a lower field.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | 7.65 | d |

| ¹H | 7.15 | d |

| ¹H | 2.45 | s |

| ¹³C | 151.2 | s |

| ¹³C | 141.8 | s |

| ¹³C | 140.1 | s |

| ¹³C | 134.5 | s |

| ¹³C | 124.9 | s |

| ¹³C | 18.3 | q |

| Note: 's' denotes a singlet, 'd' denotes a doublet, and 'q' denotes a quartet. Chemical shifts are approximate and can vary with solvent and experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the this compound molecule. These techniques provide a "fingerprint" of the compound based on how its chemical bonds stretch and bend.

The IR spectrum displays characteristic absorption bands. For example, C-H stretching vibrations from the methyl group and the aromatic ring appear in the 3100-2900 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the pyridine ring are typically observed between 1600 and 1400 cm⁻¹. Vibrations corresponding to the C-Cl and C-Br bonds are found at lower frequencies in the fingerprint region.

Raman spectroscopy offers complementary data, often showing strong signals for symmetric vibrations that may be weak in the IR spectrum, such as the ring breathing mode.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Pyridine Ring C=C/C=N Stretch | 1600 - 1400 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 650 - 500 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation behavior. The presence of bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak (M⁺). This pattern serves as a clear indicator of the presence of one bromine and one chlorine atom in the molecule.

Upon ionization, the molecule can break apart into smaller, charged fragments. The analysis of these fragment ions provides structural information. Common fragmentation pathways for this compound might include the loss of a bromine radical, a chlorine radical, or a methyl radical, helping to confirm the connectivity of the substituents to the pyridine ring.

Quantum Chemical and Computational Studies

Computational methods provide theoretical insights that complement experimental data, allowing for a deeper understanding of the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules. DFT calculations can predict the optimized three-dimensional geometry of this compound with high accuracy.

These calculations also provide information on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Furthermore, DFT can generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule, thereby predicting its sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. For this compound, MD simulations can be used to analyze the rotational dynamics of the methyl group. More significantly, these simulations can provide a detailed picture of the intermolecular interactions between molecules in the condensed phase (liquid or solid).

By simulating a system containing many molecules of this compound, MD can elucidate the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. This information is crucial for understanding the bulk properties of the substance, such as its melting point, boiling point, and solubility.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insight

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, chemists can gain a deeper understanding of the transformation process, identify key intermediates, and determine the energy barriers that govern the reaction rate. A crucial aspect of this is the identification and analysis of the transition state, which is the highest energy point along the reaction coordinate.

The process of finding a transition state often involves methods like Density Functional Theory (DFT). jocpr.comresearchgate.net These calculations can map out the potential energy surface of a reaction, which is a multidimensional representation of the energy of a system as a function of the positions of its atoms. The reaction pathway is a specific route on this surface that connects the reactants to the products. The transition state is a saddle point on this surface, representing an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions.

One common technique for locating transition states is the Nudged Elastic Band (NEB) method. ims.ac.jp This method creates a series of "images" or intermediate structures along a presumed reaction path between the reactants and products. These images are then optimized to find the minimum energy path, with the highest energy image providing an excellent approximation of the transition state structure. libretexts.org

| Thermodynamic Parameter | Calculated Value for 2-bromo-3-hydroxy-6-methyl pyridine |

|---|---|

| Total Energy (atomic units) | -2936.4687 |

| Dipole Moment (Debye) | 1.9384 |

Table 1: Calculated thermodynamic parameters for a related pyridine derivative, providing insight into the type of data generated from DFT studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can be instrumental in designing new molecules with enhanced or specific activities, such as herbicidal or pharmaceutical properties.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified using molecular descriptors, which can be categorized as steric, electronic, hydrophobic, and topological, among others.

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and they are all aligned in a common coordinate system.

Calculation of Molecular Fields: For each molecule, steric and electrostatic fields are calculated at various points on a 3D grid. Common methods for this include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Statistical Analysis: A statistical method, usually Partial Least Squares (PLS) regression, is used to build a mathematical model that correlates the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques. A key statistical parameter is the cross-validated correlation coefficient (q²), which should ideally be greater than 0.5 for a robust model. The conventional correlation coefficient (r²) measures the fit of the data to the model.

While specific QSAR studies on this compound derivatives are not widely published, research on other halogenated nitrogen-containing heterocyclic compounds provides excellent examples of the methodology. For instance, 3D-QSAR studies on 2-chloroquinoline (B121035) derivatives as antitubercular agents have been successfully conducted. nih.gov Similarly, QSAR models have been developed for pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus. nih.gov These studies demonstrate that steric, electronic, and hydrogen-bond acceptor properties are often key determinants of biological activity. nih.gov

| QSAR Model | Statistical Parameter (q²) | Statistical Parameter (r²) |

|---|---|---|

| CoMFA for pyrimido-isoquinolin-quinones | 0.660 | 0.938 |

| CoMSIA for pyrimido-isoquinolin-quinones | 0.596 | 0.895 |

Table 2: Statistical results from a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives, illustrating the robustness of the generated models. nih.gov

The insights gained from such QSAR models can guide the synthesis of new derivatives of this compound with potentially improved biological profiles.

Computational Predictions of Regioselectivity and Chemoselective Transformations

For a molecule with multiple reactive sites like this compound, predicting the regioselectivity and chemoselectivity of a reaction is a significant challenge in synthetic chemistry. Computational methods, particularly DFT, are invaluable for addressing this challenge. These methods can predict the most likely site of reaction by analyzing the electronic properties of the molecule.

Key electronic properties that are often calculated to predict reactivity include:

Atomic Charges: The distribution of electron density in a molecule can indicate which atoms are more electrophilic (prone to attack by nucleophiles) or nucleophilic (prone to attack by electrophiles).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO indicates the region of the molecule most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MESP): The MESP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

In the case of this compound, there are several potential sites for reaction, including the bromine and chlorine atoms, as well as the different carbon atoms of the pyridine ring. For instance, in a nucleophilic aromatic substitution reaction, a nucleophile could potentially attack the carbon atom attached to the bromine or the one attached to the chlorine. The relative reactivity of these two sites can be predicted by calculating the partial atomic charges and the LUMO coefficients on these carbon atoms.

A practical example of using DFT to predict reactivity can be seen in studies of Suzuki cross-coupling reactions on related pyridine derivatives. For example, a study on 5-bromo-2-methylpyridin-3-amine (B1289001) used DFT calculations to analyze the frontier molecular orbitals and MESP to understand the reaction pathways. mdpi.com Such analyses help in predicting which boronic acids would react efficiently and at which position on the pyridine ring.

| Computational Method | Predicted Property | Application to this compound |

|---|---|---|

| DFT (Atomic Charge Calculation) | Partial charges on C2 and C6 | Predicts the more electrophilic site for nucleophilic attack. |

| DFT (FMO Analysis) | LUMO coefficients on C2 and C6 | Identifies the carbon atom more susceptible to nucleophilic attack. |

| DFT (MESP) | Regions of positive and negative potential | Visually indicates sites for electrophilic and nucleophilic attack. |

Table 3: Application of computational methods to predict regioselectivity in reactions involving this compound.

By leveraging these computational tools, chemists can make more informed decisions in designing synthetic routes, thereby saving time and resources by targeting the desired regiochemical and chemochemical outcomes.

Future Directions and Emerging Research Avenues for 2 Bromo 6 Chloro 3 Methylpyridine

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. For 2-Bromo-6-chloro-3-methylpyridine, this involves designing routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Researchers are investigating methods that improve atom economy, ensuring that a higher proportion of the starting materials are incorporated into the final product. The exploration of flow chemistry, where reactions are run in continuous-flow reactors, presents a promising avenue for safer and more efficient production with reduced environmental impact.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis. The development of novel catalytic systems for the synthesis and functionalization of this compound is a primary research focus. Scientists are exploring new ligands and metal complexes to achieve higher selectivity, meaning the catalyst directs the reaction to form the desired product with minimal byproducts. Enhanced efficiency, leading to faster reaction times and lower catalyst loadings, is another critical goal. This includes the investigation of earth-abundant metal catalysts as more sustainable alternatives to precious metals.

A recent study highlights a scalable strategy for synthesizing highly functionalized 7-azaindolines and 7-azaindoles from aza-arene N-oxides. acs.org This method proved robust, with several examples prepared on a gram scale without a significant loss in efficiency. acs.org

Expansion of Applications in Emerging Fields of Chemical Biology and Nanoscience

The unique electronic and structural properties of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry. In chemical biology, it can be used as a molecular probe to study biological processes or as a scaffold for designing new bioactive molecules. In the field of nanoscience, this compound and its derivatives could be utilized in the functionalization of nanoparticles for targeted drug delivery or as components in the development of new electronic materials.

For instance, 3-hydroxypyridine (B118123), a related structure, is an integral part of Nikkomycin Z, a potent fungicide and insecticide. nih.gov Furthermore, various biaryl derivatives originating from 3-hydroxypyridine are being investigated as PDE4 inhibitors for treating cardiovascular and inflammatory diseases. nih.gov

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

| Research Area | Focus | Key Innovations |

| Green Chemistry | Sustainable synthesis of this compound | Flow chemistry, atom economy, use of safer reagents. |

| Catalysis | Enhanced selectivity and efficiency | Novel ligands, earth-abundant metal catalysts, improved reaction kinetics. |

| New Applications | Chemical biology and nanoscience | Molecular probes, nanoparticle functionalization, new materials. |

| AI & Machine Learning | Reaction prediction and optimization | Predictive modeling, automated synthesis, accelerated discovery. |

Q & A

Basic: What are the common synthetic routes for 2-Bromo-6-chloro-3-methylpyridine, and what critical reaction parameters must be controlled?

Answer:

The synthesis typically involves sequential halogenation of a methylpyridine precursor. A plausible route starts with 3-methylpyridine, undergoing bromination at the 2-position using bromine (Br₂) in acetic acid, followed by chlorination at the 6-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

- Temperature : Bromination is exothermic and requires controlled cooling (0–5°C) to avoid side reactions like di-substitution.

- Solvent : Polar aprotic solvents (e.g., DCM) for chlorination improve electrophilic substitution efficiency.

- Catalyst : Lewis acids like FeBr₃ may enhance regioselectivity during bromination.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from by-products such as dihalogenated derivatives .

Advanced: How can researchers address discrepancies in reported yields when synthesizing this compound under varying halogenation conditions?

Answer:

Yield variations often stem from differences in:

- Halogenation sequence : Chlorination before bromination may lead to steric hindrance, reducing yields.

- Reagent stoichiometry : Excess bromine (>1.2 equiv.) can promote di-bromination, while insufficient SOCl₂ (<1.5 equiv.) may leave intermediates unreacted.

- Analytical validation : Use GC-MS or HPLC to quantify by-products (e.g., 2,6-dibromo derivatives) and adjust conditions iteratively.

- Scale effects : Microscale reactions (<1 mmol) may overestimate yields due to inefficient mixing; pilot trials at 10 mmol scale are recommended for reproducibility .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.1 ppm) with coupling constants (J ≈ 5 Hz) confirming pyridine ring substitution.

- ¹³C NMR : Distinct peaks for Br/Cl-substituted carbons (δ 120–140 ppm) and methyl groups (δ 20–25 ppm).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., ~205.93 g/mol).

- Elemental Analysis : Validate C, H, N, Br, Cl composition (±0.3% tolerance).

- HPLC : Purity >95% with a C18 column (ACN/water gradient) .

Advanced: What strategies are effective for functionalizing this compound at specific positions while preserving the halogen substituents?

Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids to replace bromine at the 2-position while retaining chlorine.

- Protection-Deprotection : Protect the methyl group via silylation (e.g., TMSCl) during nucleophilic substitution at the 3-position.

- Directed Ortho-Metalation : Employ LDA (Lithium Diisopropylamide) to deprotonate the methyl group, enabling electrophilic quenching (e.g., formylation).

- Microwave-Assisted Reactions : Reduce reaction time (5–10 min vs. 24 h) to minimize dehalogenation risks .

Basic: What are the key physical and chemical properties of this compound that influence its reactivity in further transformations?

Answer:

Advanced: How can competing reaction pathways (e.g., substitution vs. oxidation) be controlled during functionalization of this compound?

Answer:

- Oxidative Conditions : Avoid strong oxidants (e.g., KMnO₄) to prevent pyridine ring oxidation to pyridone. Use mild oxidants like m-CPBA for selective epoxidation of alkenes if present.

- Nucleophilic Substitution : Prioritize SNAr (nucleophilic aromatic substitution) at the 2-bromo position using NaN₃ or amines. Add KI to suppress elimination by stabilizing intermediates.

- Temperature Modulation : Lower temperatures (0°C) favor kinetic control (substitution), while higher temps (80°C) promote thermodynamic products (e.g., coupled biaryls) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated by-products.

- Storage : In amber glass vials under argon, away from light and moisture.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: How can researchers leverage crystallography tools (e.g., SHELX) to resolve structural ambiguities in derivatives of this compound?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to resolve halogen positions.

- SHELXL Refinement : Apply anisotropic displacement parameters for Br/Cl atoms and constrain C-Br/C-Cl bond lengths (1.8–2.0 Å).

- Twinned Data : For microcrystalline samples, use SHELXE to deconvolute overlapping reflections.

- Validation : Check R-factor convergence (<5%) and ADP consistency with PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |